molecular formula C12H13FN2O2 B572631 1-Boc-4-fluoro-1H-indazole CAS No. 1305320-65-3

1-Boc-4-fluoro-1H-indazole

Cat. No.: B572631
CAS No.: 1305320-65-3
M. Wt: 236.246
InChI Key: GOJFERPCGZDBQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-fluoro-1H-indazole is a fluorinated indazole derivative. The compound features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a fluorine atom at the 4-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science.

Safety and Hazards

The safety information for 1-Boc-4-fluoro-1H-indazole includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P305, P351, P338 . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain indazole structural motif . Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-4-fluoro-1H-indazole can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce the desired indazole structure . The Boc protecting group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-4-fluoro-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.

    Deprotection: Trifluoroacetic acid is commonly used for Boc deprotection.

Major Products Formed:

    Nucleophilic Substitution: Substituted indazole derivatives.

    Deprotection: 4-fluoro-1H-indazole.

Scientific Research Applications

1-Boc-4-fluoro-1H-indazole has several applications in scientific research:

Comparison with Similar Compounds

    4-fluoro-1H-indazole: Lacks the Boc protecting group, making it more reactive in certain chemical reactions.

    1-Boc-1H-indazole: Lacks the fluorine atom, resulting in different electronic properties and reactivity.

Uniqueness: 1-Boc-4-fluoro-1H-indazole is unique due to the presence of both the Boc protecting group and the fluorine atom, which confer specific reactivity and stability. This combination makes it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

tert-butyl 4-fluoroindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14-15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJFERPCGZDBQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.